Cas no 1586-49-8 (Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-)

Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]- structure
1586-49-8 structure
Product Name:Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-
CAS No:1586-49-8
MF:C20H16N2
MW:284.354444503784
CID:222513
PubChem ID:6282159
Update Time:2025-04-19

Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-
    • 4-[2-(1-methylindol-3-yl)ethenyl]quinoline
    • CHEMBL1887867
    • NCGC00184081-01
    • NSC-87414
    • 1586-49-8
    • NSC87414
    • Inchi: 1S/C20H16N2/c1-22-14-16(18-7-3-5-9-20(18)22)11-10-15-12-13-21-19-8-4-2-6-17(15)19/h2-14H,1H3/b11-10+
    • InChI Key: VERDJHOBLCLGFR-ZHACJKMWSA-N
    • SMILES: N1(C)C=C(/C=C/C2C=CN=C3C=CC=CC=23)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 284.13148
  • Monoisotopic Mass: 284.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8A^2
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.11
  • Boiling Point: 499.9°C at 760 mmHg
  • Flash Point: 256.1°C
  • Refractive Index: 1.635
  • PSA: 17.82
  • LogP: 4.89690
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